molecular formula C13H12N4O3S B2660543 N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 396723-17-4

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No. B2660543
CAS RN: 396723-17-4
M. Wt: 304.32
InChI Key: JYBRIBKZICNPQW-UHFFFAOYSA-N
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Description

“N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide” is a chemical compound with the formula C8H8N2O3 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not directly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 180.1607 . Other properties such as boiling point, critical temperature and pressure are not directly mentioned in the available literature .

Mechanism of Action

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide acts as a competitive inhibitor of PTP1B by binding to the active site of the enzyme. This prevents the dephosphorylation of insulin receptor substrate-1 (IRS-1), leading to increased insulin sensitivity and glucose uptake. This compound also inhibits the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of PTP1B with an IC50 value of 0.22 μM. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 with IC50 values of 0.56 μM and 0.64 μM, respectively.
In vivo studies have demonstrated that this compound improves insulin sensitivity and glucose homeostasis in obese mice. This compound has also been shown to reduce inflammation in a mouse model of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is its high potency as an inhibitor of PTP1B and pro-inflammatory cytokine production. This makes it a valuable tool for studying the role of these molecules in various diseases.
One of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. This compound is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. This could lead to the development of more effective drugs for the treatment of type 2 diabetes and inflammatory diseases.
Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory effects of this compound. This could lead to the development of new therapies for the treatment of inflammatory diseases.
In conclusion, this compound is a thienopyrazole derivative that has shown promising results in scientific research applications, including as an inhibitor of PTP1B and as an anti-inflammatory agent. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further studies are needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide involves the reaction of 2-amino-4,6-dihydrothieno[3,4-c]pyrazole with 4-nitrobenzaldehyde in the presence of acetic acid. The reaction mixture is stirred at room temperature for several hours to obtain the desired product. The purity of this compound can be improved by recrystallization from ethanol.

Scientific Research Applications

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of this compound is as an inhibitor of PTP1B, a key enzyme involved in the regulation of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential target for the treatment of type 2 diabetes.
This compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Safety and Hazards

The safety and hazards associated with this compound are not directly mentioned in the available literature .

properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-8(18)14-13-11-6-21-7-12(11)15-16(13)9-2-4-10(5-3-9)17(19)20/h2-5H,6-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBRIBKZICNPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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